2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
CAS No.: 1017168-40-9
Cat. No.: VC8337280
Molecular Formula: C13H11FN2O3
Molecular Weight: 262.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017168-40-9 |
|---|---|
| Molecular Formula | C13H11FN2O3 |
| Molecular Weight | 262.24 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H11FN2O3/c1-8(13(18)19)16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,18,19) |
| Standard InChI Key | AYGSQCREXUGRGH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
| Canonical SMILES | CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Introduction
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is a synthetic organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. The specific chemical structure of this compound features a fluorophenyl group, a pyridazinone core, and a propanoic acid moiety, which collectively contribute to its unique physicochemical and biological properties.
This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in oncology and inflammation-related disorders. Below is an in-depth analysis of its synthesis, properties, and potential applications.
Synthesis
The synthesis of 2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multi-step organic reactions. A generalized synthetic route includes:
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Formation of the Pyridazinone Core:
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Starting with hydrazine derivatives and diketones to form the basic pyridazine ring.
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Oxidation or substitution reactions introduce the ketone group at position 6.
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Introduction of the Fluorophenyl Group:
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Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) attach the fluorophenyl moiety at position 3.
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Addition of Propanoic Acid Moiety:
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Alkylation or esterification reactions introduce the propanoic acid side chain.
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The synthesis requires careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity.
Biological Activity
Although specific experimental data for this compound is limited, structural analogs suggest potential applications in drug development:
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Anti-inflammatory Activity:
Pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation. -
Oncological Applications:
The fluorophenyl group may enhance binding affinity for certain cancer-related enzymes or receptors. -
Antioxidant Properties:
Similar compounds have demonstrated free radical scavenging abilities, potentially protecting cells from oxidative damage.
Further studies are needed to confirm these activities through in vitro and in vivo assays.
Computational Drug-Likeness Predictions
Using computational tools such as SwissADME or Molinspiration, the compound's drug-likeness can be evaluated:
| Parameter | Value | Interpretation |
|---|---|---|
| Lipinski's Rule of Five | Likely compliant | Suitable for oral bioavailability |
| LogP (Partition Coefficient) | Moderate (estimated ~2–3) | Balanced hydrophilicity and lipophilicity |
| Bioavailability Score | High | Promising for systemic absorption |
These predictions highlight its potential as a lead compound for further optimization in drug discovery programs.
Limitations and Future Directions
While promising, several challenges must be addressed:
Future research should focus on:
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Developing efficient synthetic routes.
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Conducting high-throughput screening for biological activity.
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Evaluating safety profiles through preclinical studies.
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